molecular formula C2H3BrO2 B1667878 Bromoacetic acid CAS No. 79-08-3

Bromoacetic acid

Cat. No.: B1667878
CAS No.: 79-08-3
M. Wt: 138.95 g/mol
InChI Key: KDPAWGWELVVRCH-UHFFFAOYSA-N
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Description

Bromoacetic acid is a chemical compound with the formula BrCH₂CO₂H. It is a colorless solid that is known for being a relatively strong alkylating agent. This compound and its esters are widely used as building blocks in organic synthesis, particularly in pharmaceutical chemistry .

Mechanism of Action

Target of Action

Bromoacetic acid’s primary target is the enzyme Pyruvate Orthophosphate Dikinase (PPDK) . PPDK catalyzes the conversion of pyruvate to phosphoenolpyruvate, a critical step in photosynthetic CO2 assimilation in C4 plants . Thus, PPDK is essential for maintaining photosynthetic activity in these plants .

Mode of Action

This compound acts as an inhibitor of PPDK . It reduces the activity of PPDK in a dose-dependent manner, leading to a decrease in photosynthetic activity . This inhibition disrupts the normal functioning of the photosynthetic process in plants, particularly C4 plants like maize .

Pharmacokinetics

It is known that this compound is a relatively strong alkylating agent , suggesting that it may readily react with biological molecules. Its solubility in polar organic solvents may also influence its absorption and distribution within biological systems.

Result of Action

The inhibition of PPDK by this compound leads to a decrease in photosynthetic activity, resulting in a reduction in the plant’s ability to convert light energy into chemical energy . This can lead to a decrease in plant growth and productivity. In addition, this compound has been reported to cause oxidative stress and uric acid metabolism dysfunction in chicken kidneys .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound is produced as a by-product of drinking water disinfection , suggesting that its concentration in the environment can be influenced by human activities. Furthermore, the pH of the environment could potentially affect the ionization state of this compound, which may in turn influence its reactivity and bioavailability .

Biochemical Analysis

Biochemical Properties

Bromoacetic acid is known to participate in various biochemical reactions. It is commonly used in acylation, alkylation, condensation, addition, cycloaddition, and esterification reactions . The nature of these interactions involves the donation of hydrogen ions if a base is present to accept them .

Cellular Effects

This compound can cause chemical burns after dermal exposure . It demonstrates cytotoxic, genotoxic, mutagenic, carcinogenic, and teratogenic effects . It has been observed to cause oxidative stress and dysfunction in uric acid metabolism by disturbing mitochondrial function and the Nrf2 pathway in chicken kidney .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as an alkylating agent . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s properties. This compound’s alkylating ability allows it to form covalent bonds with other molecules, potentially inhibiting or activating enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a case of chemical burns resulting from dermal exposure to this compound was reported where the skin lesions appeared a day after exposure . This suggests that this compound may have delayed effects that are not immediately apparent upon exposure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound can cause toxic effects. For instance, this compound is known to cause chemical burns after dermal exposure . The severity of these effects may vary depending on the dosage and the specific animal model used.

Metabolic Pathways

As an alkylating agent, it is likely to interact with various enzymes and cofactors in the body . Its role in acylation, alkylation, and other reactions suggests that it may be involved in multiple metabolic pathways .

Transport and Distribution

Given its small size and polar nature, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its reactivity and small size, it is likely to be able to enter cells and localize to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoacetic acid is typically prepared by the bromination of acetic acid. One common method involves the Hell-Volhard-Zelinsky reaction, where acetic acid is treated with bromine in the presence of red phosphorus . The reaction can be represented as: [ \text{CH}_3\text{COOH} + \text{Br}_2 + \text{P} \rightarrow \text{BrCH}_2\text{COOH} + \text{HBr} ]

Industrial Production Methods: In industrial settings, this compound can be produced by direct bromination of acetic acid at elevated temperatures and pressures, or with the use of catalysts such as dry hydrogen chloride or red phosphorus .

Chemical Reactions Analysis

Types of Reactions: Bromoacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters: this compound can be converted into esters such as ethyl bromoacetate.

    Amides: Reaction with amines can produce amides.

Comparison with Similar Compounds

    Acetic Acid (CH₃COOH): The parent compound of bromoacetic acid.

    Chloroacetic Acid (ClCH₂COOH): Similar in structure but contains a chlorine atom instead of bromine.

    Iodoacetic Acid (ICH₂COOH): Contains an iodine atom instead of bromine.

    Fluoroacetic Acid (FCH₂COOH): Contains a fluorine atom instead of bromine.

Uniqueness: this compound is unique due to its relatively strong alkylating properties compared to its halogenated counterparts. This makes it particularly useful in organic synthesis and biochemical research .

Properties

IUPAC Name

2-bromoacetic acid
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InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

KDPAWGWELVVRCH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)Br
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Molecular Formula

C2H3BrO2
Record name BROMOACETIC ACID
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DSSTOX Substance ID

DTXSID7021495
Record name Bromoacetic acid
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Molecular Weight

138.95 g/mol
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Physical Description

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting., Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
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Boiling Point

208 °C
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Flash Point

113 °C (235 °F) - closed cup
Record name Bromoacetic acid
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Solubility

In water, 6.36X10+5 mg/L at 25 °C, Miscible with water, Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform, Soluble in methanol
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Density

Density: 1.9335 at 50 °C
Record name Bromoacetic acid
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Vapor Pressure

0.11 [mmHg], 0.119 mm Hg at 25 °C
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Color/Form

Hexagonal or rhomboidal hygroscopic crystals, Colorless, deliquescent crystals

CAS No.

79-08-3
Record name BROMOACETIC ACID
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Melting Point

50 °C
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Synthesis routes and methods

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bromoacetic acid
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Bromoacetic acid
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Bromoacetic acid
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Reactant of Route 4
Bromoacetic acid
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Bromoacetic acid
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Bromoacetic acid
Customer
Q & A

Q1: What are the known targets of Bromoacetic acid?

A2: this compound is known to inhibit acid phosphatase activity by interacting with a histidine residue at the enzyme's active site. [] It can also alkylate cysteine, histidine, methionine, and tryptophan residues in proteins. []

Q2: Does this compound cause oxidative stress?

A3: Yes, research suggests that this compound exposure can induce oxidative stress in chicken kidneys, potentially by disrupting mitochondrial function and the Nrf2 antioxidant pathway. []

Q3: What are the spermatogenic effects of this compound?

A4: Studies in rats show that Dithis compound (DBAA), a related compound, can negatively impact sperm motility, induce degenerative changes in sperm morphology (both head and flagellum), and alter spermiation. [, ]

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C2H3BrO2, and its molecular weight is 138.95 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A6: Yes, the complete vibrational spectra of solid this compound and its deuterated forms have been recorded and assigned to approximate normal modes of vibration. [] These studies suggest that this compound exists as a cyclic hydrogen-bonded dimer in its solid form. []

Q6: Can this compound be used in the synthesis of polymers?

A7: Yes, this compound has been utilized in a novel, one-step synthesis of polyglycolide. [] This method involves reacting this compound with triethylamine in a nitromethane solution. []

Q7: How does this compound behave in a solvate crystal?

A8: Thermal analysis and X-ray absorption spectroscopy studies revealed that a solvate compound of rubidium bromoacetate and this compound (1:1) decomposes upon heating, releasing this compound and forming rubidium bromide and polyglycolide. []

Q8: Does this compound participate in any catalytic reactions?

A9: While this compound itself might not be a catalyst, it is a key reactant in iridium-catalyzed reductive (3+2) annulation reactions with lactams. [] This reaction enables the formation of cyclic N,O-acetals, which are valuable intermediates for synthesizing substituted cyclic amines. []

Q9: Are there any QSAR models developed for this compound and related compounds?

A10: Yes, QSAR models have been developed to predict the developmental toxicity of halogenated DBPs, including this compound, in the marine polychaete Platynereis dumerilii. [] These models utilize physical-chemical descriptors like logP, pKa, and electronic descriptors to explain the observed toxicity trends. [] Another QSAR model was developed for predicting the toxicity of haloacetic acid mixtures to the green alga Raphidocelis subcapitata. This model, based on octanol-water partition coefficient and pKa, effectively predicted additive mixture toxicities, while other parameters like total energy and dipole moment were helpful in understanding synergistic and antagonistic effects. []

Q10: How does halogen substitution influence the toxicity of acetic acid?

A11: Studies show a clear trend of increasing cytotoxicity and genotoxicity with increasing halogen atomic weight: iodinated HAAs > brominated HAAs > chlorinated HAAs. [] For instance, this compound is significantly more cytotoxic and genotoxic than chloroacetic acid. [, ]

Q11: What is the maximum contaminant level for this compound in drinking water?

A14: In the United States, the maximum contaminant level (MCL) for five haloacetic acids (HAA5), including this compound, is set at 60 μg/L by the EPA. [, ]

Q12: How is this compound formed during water disinfection?

A15: this compound, along with other brominated disinfection byproducts, can form during various water treatment processes, including chlorination, ozonation of bromide-containing water, and peracetic acid disinfection. [, , , ]

Q13: Can this compound be removed from water?

A16: Yes, activated carbon has shown promise in removing this compound from drinking water. [] The efficiency of removal depends on factors like the type of activated carbon used, contact time, and water quality parameters. []

Q14: What is the environmental fate of this compound?

A17: While this compound can be removed through water treatment processes, some may remain in treated water and concentrate in brine during desalination processes. [] Further research is needed to fully elucidate its environmental persistence and potential for bioaccumulation.

Q15: How can this compound be analyzed in water samples?

A18: Various analytical methods can determine this compound levels in water. One common approach is ion chromatography coupled with inductively coupled plasma mass spectrometric detection (IC-ICP-MS). [] This technique allows for separating this compound from other anions and quantifying it at trace levels. [] Another method involves derivatizing this compound with BF3/methanol followed by analysis using gas chromatography coupled with an electron capture detector (GC-ECD). [, ] High-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) is a sensitive and selective technique for simultaneous determination of various chlorinated and brominated acetic acids, including BAA, in different water matrices. [, ]

Q16: How is this compound quantified in beer?

A19: this compound in beer can be determined using a similar approach as in water samples. After sample preparation involving solid-phase extraction and derivatization with BF3/methanol, the analyte is quantified using GC-ECD. [, ]

Q17: Is there research on the metabolic fate of this compound in living organisms?

A20: Yes, studies in rats suggest that this compound might be metabolized to N-acetyl-S-(carboxymethyl)cysteine, likely via oxidative pathways involving bromoacetaldehyde and this compound as intermediates. []

Q18: How does this compound compare to other thiol-alkylating agents?

A21: Research indicates that this compound, along with iodoacetic acid and bromoacetates, exhibits a faster speed of action on resistant houseflies compared to chloroacetic acid and chloroacetates. [] This difference in speed of action is attributed to the higher chemical reactivity of the former group towards thiol-containing substances. []

Q19: Are there alternative disinfectants that minimize this compound formation?

A22: The type and dose of disinfectant used, as well as the presence of bromide ions, significantly influence the formation of this compound and other DBPs. [] Exploring alternative disinfection methods, such as UV irradiation or chlorine dioxide, and optimizing existing techniques could potentially reduce BAA formation.

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